4-Bromo-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
Description
4-Bromo-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is a benzohydrazide derivative featuring a bromo substituent at the para position of the benzoyl moiety and a 4-methylbenzyloxy-substituted benzylidene group. This compound belongs to a class of hydrazone derivatives, which are widely studied for their structural diversity, biological activities (e.g., antimicrobial, antitumor), and applications in materials science and catalysis . The presence of the bromine atom and the methylbenzyloxy group imparts unique electronic and steric properties, differentiating it from analogous compounds.
Properties
CAS No. |
367960-19-8 |
|---|---|
Molecular Formula |
C22H19BrN2O2 |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-bromo-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H19BrN2O2/c1-16-2-4-18(5-3-16)15-27-21-12-6-17(7-13-21)14-24-25-22(26)19-8-10-20(23)11-9-19/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
InChI Key |
GQOCYZKFXQMKON-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the reaction of 4-bromo-benzohydrazide with 4-((4-methylbenzyl)oxy)benzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction . The mixture is refluxed for several hours, and the product is then purified through recrystallization.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis and purification would apply, including the use of large-scale reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: This compound can be used in the study of biological processes and interactions. It may serve as a probe or marker in biochemical assays.
Medicine: Research into potential therapeutic applications of this compound is ongoing.
Mechanism of Action
The mechanism of action of 4-Bromo-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The benzohydrazide moiety may play a role in binding to proteins or enzymes, potentially inhibiting their activity or altering their function . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Effects:
Halogen Position :
- 4-Bromo-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has a bromine atom at the para position of the benzoyl group. In contrast, 2-Bromo-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide () features bromine at position 2 and a chlorobenzyloxy group. The para-substituted bromine in the target compound may enhance planarity and π-π stacking interactions compared to ortho-substituted analogs .
- 3-Bromo-N'-(4-hydroxybenzylidene)benzohydrazide () demonstrates how a hydroxy group instead of methylbenzyloxy alters hydrogen-bonding capacity and solubility .
- Benzylidene Modifications: The 4-methylbenzyloxy group in the target compound contrasts with the 4-nitrobenzylidene group in 3-Bromo-4-methoxy-N′-[(4-nitrophenyl)methylene]benzohydrazide (). N′-[(Thiophen-2-yl)methylidene]-derivatives () introduce sulfur heterocycles, which can enhance metal coordination and optical properties .
Physicochemical Properties
- Melting Points and Solubility: The target compound’s methylbenzyloxy group likely increases lipophilicity compared to hydroxy-substituted analogs like N'-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide (mp >250°C; ), which forms strong intermolecular hydrogen bonds .
- Spectroscopic Data: ¹H NMR: The target compound’s methyl group (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm) align with trends observed in 4-[(4-methylbenzyl)oxy]benzohydrazide (). HPLC Purity: Analogous hydrazones like (E)-4-((8-hydroxyquinolin-4-yl)amino)-N’-(4-(methylthio)benzylidene)benzohydrazide () achieve >99% purity, suggesting robust synthetic protocols for such derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
